molecular formula C7H13NO2 B1527612 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- CAS No. 255882-97-4

2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

Cat. No.: B1527612
CAS No.: 255882-97-4
M. Wt: 143.18 g/mol
InChI Key: ODBYTJNDVJFYSS-LURJTMIESA-N
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Description

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- is a substituted azetidine derivative featuring a four-membered azetidine ring with a carboxylic acid group at position 2 and a propyl group at position 1. Its stereochemistry at position 2 is specified as the (S)-enantiomer. For instance, the unsubstituted (S)-azetidine-2-carboxylic acid (CAS 2133-34-8) has a molecular weight of 101.10 g/mol and a melting point of 206–207°C . The addition of a propyl group likely increases hydrophobicity and alters solubility compared to the parent compound.

Properties

IUPAC Name

(2S)-1-propylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBYTJNDVJFYSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259607
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-97-4
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255882-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of (S)-1-Benzyl-Azetidine-2-carboxylic Acid Salt

  • React racemic 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in a solvent (dehydrated alcohol, acetone, acetonitrile, or Virahol).
  • The reaction is carried out at temperatures ranging from room temperature to reflux for 0.5–4 hours.
  • Cooling induces crystallization of the salt.
  • The solid is filtered, dissolved, and pH-adjusted twice: first to 8–10 to reclaim D-α-phenylethylamine, then to 1–3 to extract the (S)-1-benzyl-azetidine-2-carboxylic acid crude product.

Step 2: Recrystallization

  • The crude product is purified by recrystallization using solvents such as dehydrated alcohol, acetone, acetonitrile, or Virahol.
  • This yields pure (S)-1-benzyl-azetidine-2-carboxylic acid with high optical purity (ee > 98%) and HPLC purity > 99%.

Step 3: Debenzylation to Obtain (S)-Azetidine-2-carboxylic Acid

  • Catalyzed by 5–10% palladium on carbon (5–10 wt% relative to substrate).
  • Conducted in solvents like methanol, ethanol, or Virahol.
  • Reaction temperature ranges from 10 to 100 °C, typically 4–24 hours under hydrogen pressure (~2 MPa).
  • The debenzylation yields (S)-azetidine-2-carboxylic acid with HPLC purity > 99% and yield ~82%.

Detailed Data Table of the Preparation Process

Step Description Conditions Solvents Used Catalyst/Agent Yield (%) Purity (HPLC) Optical Purity (ee)
1 Salt formation of 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine 0.5–4 h, RT to reflux Dehydrated alcohol, acetone, acetonitrile, Virahol D-α-phenylethylamine 37.8 >99% >98%
2 Recrystallization of crude (S)-1-benzyl-azetidine-2-carboxylic acid Standard recrystallization Dehydrated alcohol, acetone, acetonitrile, Virahol None - >99% >98%
3 Debenzylation to (S)-azetidine-2-carboxylic acid 4–24 h, 10–100 °C, H2 pressure ~2 MPa Methanol, ethanol, Virahol 5–10% Pd/C 81.9 >99% -

Research Findings and Advantages

  • The patented method improves upon prior art by using a larger molecular intermediate (1-benzyl-azetidine-2-carboxylic acid) for chiral resolution, which enhances separation efficiency due to greater physical property differences between enantiomers.
  • The process uses inexpensive, readily available raw materials and mild reaction conditions.
  • The method achieves high optical purity (>98% ee) and high chemical purity (>99% HPLC).
  • The debenzylation step efficiently removes the benzyl protecting group without racemization.
  • The overall synthetic route is short, operationally simple, and scalable for industrial application.

Chemical Reactions Analysis

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit promising anticancer properties. For instance, a series of azetidin-2-one derivatives were evaluated for cytotoxic activity against several cancer cell lines. Among them, compound 6 displayed notable cytotoxic effects in SiHa and B16F10 cells, inducing apoptosis through specific gene overexpression related to cytoskeleton regulation and cell cycle inhibition. The mechanism of action was hypothesized to involve interactions with the colchicine binding site on human α/β-tubulin, highlighting the potential of azetidine derivatives in cancer treatment .

Neurotrophic Effects

Research has also explored the neurotrophic properties of azetidine derivatives. A notable patent describes methods for stimulating neuronal growth using azetidine-2-carboxylic acid derivatives. These compounds can promote neuronal survival and differentiation, indicating their potential in treating neurodegenerative diseases .

Amino Acid Analog

2-Azetidinecarboxylic acid serves as a proline analog, which has been studied for its role in protein synthesis and misincorporation phenomena. This misincorporation can impact cellular functions and has been linked to pathologies such as multiple sclerosis. Understanding how this compound interacts with prolyl-tRNA synthetase can provide insights into its biochemical pathways and potential therapeutic targets .

Weed Management

The compound has shown allelopathic effects that inhibit plant growth, making it a candidate for developing biorational weed management strategies. Studies indicate that the toxicity of azetidine-2-carboxylate is attributed to its low amino acid specificity in certain plant enzymes, suggesting that it could be utilized to control unwanted vegetation without harming crops .

Data Table: Summary of Key Findings

Application AreaFindingsReferences
Anticancer ActivityCompound 6 induces apoptosis in cancer cells; interacts with tubulin binding sites
Neurotrophic EffectsDerivatives stimulate neuronal growth; potential for neurodegenerative disease treatment
Biochemical ResearchMisincorporation as proline analog linked to multiple sclerosis
Agricultural UseAllelopathic effects suggest use in weed management strategies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of 16 azetidin-2-one derivatives, compound 6 was highlighted for its selective cytotoxicity against neoplastic cells. The study employed caspase-3 assays to confirm apoptosis induction and utilized microarray analysis to elucidate the underlying molecular mechanisms.

Case Study 2: Misincorporation in Disease Pathogenesis

A comprehensive review investigated the dietary impacts of azetidine-2-carboxylic acid on multiple sclerosis pathogenesis. The findings suggested that genetic susceptibility coupled with dietary intake could lead to increased risk factors for this autoimmune disease.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- involves its incorporation into proteins in place of proline. This substitution can lead to alterations in protein structure and function, affecting various molecular targets and pathways. For example, it can interfere with collagen synthesis, leading to anti-angiogenic effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key differences between the target compound and related azetidine/pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Functional Groups/Substituents
2-Azetidinecarboxylic acid, 1-propyl-, (2S)- Not reported C7H13NO2 143.18 (calculated) Not reported Carboxylic acid, 1-propyl azetidine
(S)-Azetidine-2-carboxylic acid 2133-34-8 C4H7NO2 101.10 206–207 Carboxylic acid, unsubstituted azetidine
2-Azetidinecarboxylic acid, 1-nitroso-, (S)- 55556-98-4 C4H6N2O3 130.10 Not reported Carboxylic acid, 1-nitroso azetidine
(2S)-4-Propyl-2-pyrrolidinecarboxylic acid Not reported C8H15NO2 157.21 Not reported Carboxylic acid, 4-propyl pyrrolidine
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid 1127401-92-6 C9H17NO2 171.24 Not reported Carboxylic acid, branched alkyl substituent

Key Observations :

  • Substituent Effects : The 1-propyl group in the target compound increases molecular weight and likely reduces aqueous solubility compared to the unsubstituted (S)-azetidine-2-carboxylic acid . Branched analogs like 1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid (CAS 1127401-92-6) may exhibit further steric hindrance .
  • Functional Group Diversity : The 1-nitroso derivative (CAS 55556-98-4) introduces a nitroso group, which is highly reactive and may participate in nitrosation reactions .

Spectroscopic and Analytical Data

  • Mass Spectrometry : The EPA/NIH Mass Spectral Database includes data for azetidine derivatives, such as the 1-nitroso analog (CAS 55556-98-4), which has a molecular ion peak at m/z 130 .
  • Spectral Libraries : Near-infrared (NIR) spectra for 2-azetidinecarboxylic acid are cataloged, aiding in quantitative analysis and compound identification .

Biological Activity

2-Azetidinecarboxylic acid, 1-propyl-, (2S)-, also known as a structural analogue of L-proline, exhibits significant biological activity with implications in various fields, including plant biology and potential therapeutic applications. This article will delve into the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of 2-Azetidinecarboxylic Acid

2-Azetidinecarboxylic acid is characterized by its unique azetidine ring structure, which contributes to its biological functions. As a proline analogue, it can be misincorporated into proteins, leading to altered protein function and cellular processes.

The primary mechanism through which 2-azetidinecarboxylic acid exerts its effects is through the inhibition of prolyl-tRNA synthetase (ProRS). This enzyme is responsible for the incorporation of proline into proteins. The misrecognition of 2-azetidinecarboxylic acid by ProRS results in the incorporation of this compound into proteins instead of proline, leading to the production of dysfunctional proteins. This mechanism has been extensively studied in Arabidopsis thaliana, where it was found that the growth inhibition is more pronounced in seedling roots than in cotyledons due to differential expression of ProRS isoforms .

Biological Activity in Plants

Research has shown that 2-azetidinecarboxylic acid has allelopathic effects on plant growth. In Arabidopsis thaliana, it inhibits root growth significantly more than cotyledon growth. The sensitivity to this compound is attributed to the lower specificity of cytosolic ProRS for L-proline compared to its organellar counterpart .

Table 1: Effects of 2-Azetidinecarboxylic Acid on Plant Growth

Plant Species Effect on Growth Mechanism
Arabidopsis thalianaSignificant root inhibitionMisincorporation into proteins via ProRS
Zea maysSimilar sensitivity observedConservation of ProRS specificity across species

Potential Therapeutic Applications

Beyond its effects on plant biology, 2-azetidinecarboxylic acid derivatives have been explored for their neuroprotective properties. Research indicates that certain derivatives can be beneficial in treating neurodegenerative diseases such as Parkinson's disease . These compounds may enhance neuronal survival and function by promoting neurotrophic factors.

Case Study: Neuroprotective Effects

A study evaluated several derivatives of 2-azetidinecarboxylic acid for their neurotrophic effects. The findings suggested that these compounds could stimulate neuronal growth and survival pathways, showcasing their potential as therapeutic agents in neurodegenerative conditions .

Q & A

Q. What are the key physicochemical properties of (2S)-1-propyl-2-azetidinecarboxylic acid relevant to experimental design?

Answer: The compound exhibits unique structural features, including a nitrogen-containing azetidine ring and a carboxyl group, which influence its reactivity and solubility. Key properties include:

  • Molecular formula : C₄H₅NO₃ (base structure; substituents vary with propyl group) .
  • Solubility : Miscible in water, DCM, DMF, DMSO, and THF, enabling versatility in solvent selection for reactions .
  • Storage stability : Requires storage at -20°C in anhydrous, light-protected conditions to prevent degradation .
  • Chirality : The (2S) configuration makes it valuable for asymmetric synthesis and protein interaction studies .

Q. How should researchers handle storage and stability considerations for (2S)-1-propyl-2-azetidinecarboxylic acid in laboratory settings?

Answer:

  • Storage : Aliquot into airtight, light-resistant containers and store at -20°C to minimize hydrolysis and oxidative degradation .
  • Handling : Use inert atmosphere techniques (e.g., gloveboxes) during weighing to prevent moisture absorption .
  • Reconstitution : Prepare solutions immediately before use; avoid repeated freeze-thaw cycles to preserve enantiomeric integrity .

Q. What analytical techniques are recommended for characterizing the enantiomeric purity of (2S)-1-propyl-2-azetidinecarboxylic acid?

Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .
  • Polarimetry : Measure specific optical rotation ([α]D) to confirm the (2S) configuration .
  • NMR Spectroscopy : Analyze coupling constants in 1H^1H- and 13C^{13}C-NMR to verify stereochemical integrity .

Q. What synthetic strategies are reported for the preparation of (2S)-1-propyl-2-azetidinecarboxylic acid?

Answer:

  • Ring-closing metathesis : Construct the azetidine ring via cyclization of allyl glycine derivatives .
  • Enantioselective catalysis : Employ chiral catalysts (e.g., Rh-complexes) to introduce the (2S) configuration during propyl group functionalization .
  • Post-synthetic modification : Modify pre-formed azetidinecarboxylic acid derivatives through alkylation or nucleophilic substitution .

Q. How does the solubility profile of (2S)-1-propyl-2-azetidinecarboxylic acid influence solvent selection in organic synthesis?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Ideal for reactions requiring high solubility, such as peptide coupling or metal-catalyzed transformations .
  • Aqueous systems : Use buffered solutions (pH 6–8) for studies mimicking physiological conditions, e.g., protein misfolding assays .

Advanced Research Questions

Q. What methodological frameworks exist for resolving contradictory data regarding the catalytic efficiency of (2S)-1-propyl-2-azetidinecarboxylic acid in asymmetric synthesis?

Answer:

  • Multivariate statistical analysis : Apply factorial design (e.g., 2k^k factorial) to isolate variables (e.g., temperature, solvent polarity) influencing catalytic outcomes .
  • Computational validation : Use density functional theory (DFT) to model transition states and identify steric/electronic factors causing discrepancies .

Q. How can quantum chemical calculations be employed to predict reaction pathways involving (2S)-1-propyl-2-azetidinecarboxylic acid as a chiral auxiliary?

Answer:

  • Reaction path search : Utilize software like GRRM or Gaussian to map energy landscapes for azetidine ring-opening/functionalization steps .
  • Non-covalent interaction (NCI) analysis : Identify hydrogen-bonding or π-stacking interactions stabilizing transition-metal complexes in asymmetric catalysis .

Q. What experimental evidence supports the role of (2S)-1-propyl-2-azetidinecarboxylic acid in disrupting protein folding mechanisms?

Answer:

  • Proline analog studies : The compound competitively incorporates into proteins during translation, causing misfolding due to its rigid azetidine ring (vs. proline’s pyrrolidine) .
  • Circular dichroism (CD) : Monitor α-helix-to-β-sheet transitions in model peptides to quantify misfolding effects .

Q. What statistical design approaches are optimal for optimizing reaction conditions when using (2S)-1-propyl-2-azetidinecarboxylic acid as a ligand?

Answer:

  • Response Surface Methodology (RSM) : Model interactions between ligand concentration, temperature, and catalyst loading to maximize enantiomeric excess (ee) .
  • Taguchi arrays : Systematically vary factors (e.g., solvent dielectric constant, base strength) to minimize experimental runs while maximizing yield .

Q. How does the steric and electronic configuration of (2S)-1-propyl-2-azetidinecarboxylic acid influence its performance in transition-metal catalyzed reactions?

Answer:

  • Steric effects : The propyl group induces axial chirality in metal complexes, favoring specific enantiomer formation in cross-coupling reactions .
  • Electronic effects : The carboxylate moiety stabilizes metal intermediates via chelation, enhancing catalytic turnover in C–H activation reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
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2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

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